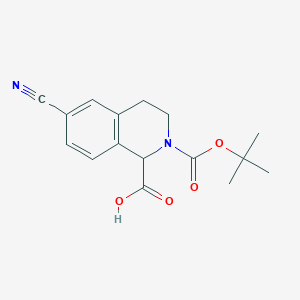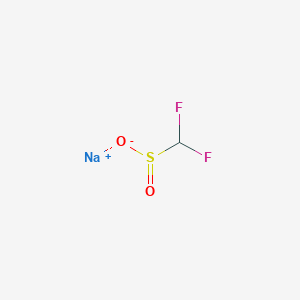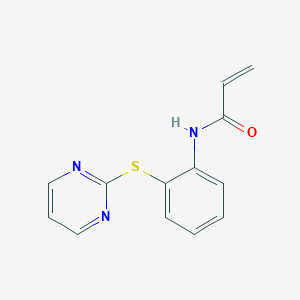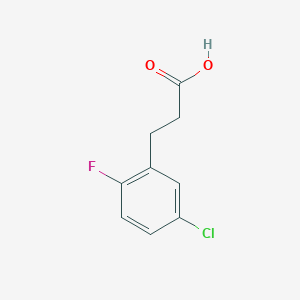
3-(5-Chloro-2-fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(5-Chloro-2-fluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 135832-52-9 . It has a molecular weight of 202.61 . The physical form of this compound is a white to yellow solid .
Molecular Structure Analysis
The molecular formula of “3-(5-Chloro-2-fluorophenyl)propanoic acid” is C9H8ClFO2 . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“3-(5-Chloro-2-fluorophenyl)propanoic acid” is a white to yellow solid . It has a molecular weight of 202.61 . The compound is stored at room temperature . Unfortunately, specific details about its boiling point, melting point, and density are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-(5-Chloro-2-fluorophenyl)propanoic acid: is a valuable intermediate in organic synthesis. It can be used to synthesize various biologically active molecules, including those with potential pharmacological properties. For instance, it can serve as a precursor for the synthesis of complex molecules through reactions like Suzuki coupling .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as free radical reactions . These interactions can lead to changes in the target molecules, potentially altering their function and leading to various downstream effects.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations can include changes in cell function, gene expression, and other cellular processes.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to have a range of effects, including antiviral activity . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Action Environment
The action, efficacy, and stability of 3-(5-Chloro-2-fluorophenyl)propanoic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a dry room temperature environment , suggesting that moisture and temperature could affect its stability. Additionally, the compound’s interactions with its targets and its effects could potentially be influenced by factors such as pH, the presence of other molecules, and the specific cellular environment.
Eigenschaften
IUPAC Name |
3-(5-chloro-2-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGBGNPQWOGIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


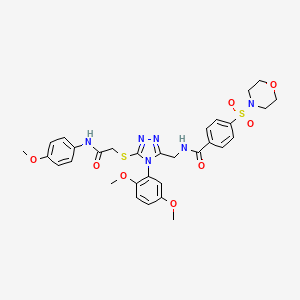
![(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2935540.png)
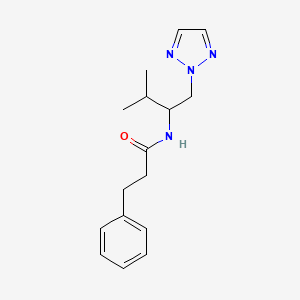

![(Z)-2-(3,4-dimethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2935545.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2935548.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935550.png)
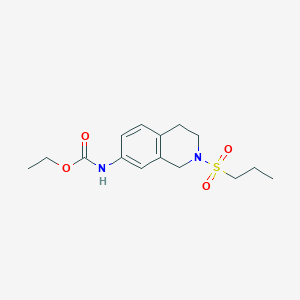
![(4-Ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone](/img/structure/B2935553.png)
